4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Nitration and Reduction: The starting material, 2,5-dimethylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Ethoxylation: The amine is then reacted with ethyl bromide in the presence of a base to introduce the ethoxy group.
Naphthyl Substitution: Finally, the naphthyl group is introduced through a nucleophilic aromatic substitution reaction, where the amine group of naphthalene displaces a leaving group on the benzene ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and optimized reaction conditions would be employed to enhance the efficiency and selectivity of each step.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of sulfonamides with biological targets. Sulfonamides are known for their antibacterial properties, and this compound could be investigated for similar activities or as a lead compound for drug development.
Medicine
In medicine, sulfonamides are widely used as antibiotics. This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of bacterial infections. Its unique structure may offer advantages in terms of efficacy and selectivity.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-2,5-dimethylbenzenesulfonamide
- N-(naphthalen-1-yl)benzenesulfonamide
- 2,5-dimethyl-N-(naphthalen-1-yl)benzenesulfonamide
Uniqueness
4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is unique due to the presence of both ethoxy and naphthyl groups on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-4-24-19-12-15(3)20(13-14(19)2)25(22,23)21-18-11-7-9-16-8-5-6-10-17(16)18/h5-13,21H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGRCHDSIGNPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.